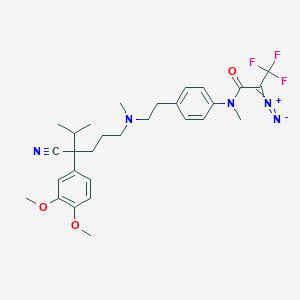

Dim-valeronitrile

Description

Structure

3D Structure

Properties

CAS No. |

124562-84-1 |

|---|---|

Molecular Formula |

C29H36F3N5O3 |

Molecular Weight |

559.6 g/mol |

IUPAC Name |

N-[4-[2-[[4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-methylamino]ethyl]phenyl]-2-diazo-3,3,3-trifluoro-N-methylpropanamide |

InChI |

InChI=1S/C29H36F3N5O3/c1-20(2)28(19-33,22-10-13-24(39-5)25(18-22)40-6)15-7-16-36(3)17-14-21-8-11-23(12-9-21)37(4)27(38)26(35-34)29(30,31)32/h8-13,18,20H,7,14-17H2,1-6H3 |

InChI Key |

RTQZTMVFWMTXCO-UHFFFAOYSA-N |

SMILES |

CC(C)C(CCCN(C)CCC1=CC=C(C=C1)N(C)C(=O)C(=[N+]=[N-])C(F)(F)F)(C#N)C2=CC(=C(C=C2)OC)OC |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC=C(C=C1)N(C)C(=O)C(=[N+]=[N-])C(F)(F)F)(C#N)C2=CC(=C(C=C2)OC)OC |

Synonyms |

2-(3,4-dimethoxyphenyl)-2-isopropyl-5-(N-(4-(N-methyl-2-diazo-3,3,3-trifluoropropionamido)phenethyl)methylamino)valeronitrile DIM-valeronitrile |

Origin of Product |

United States |

Synthetic Methodologies for Dim Valeronitrile

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comjournalspress.comlibretexts.org For a symmetrical molecule like 2,2'-Azobis(2,4-dimethyl)valeronitrile, the most logical disconnection is at the central azo (-N=N-) bond.

This primary disconnection simplifies the target molecule into two identical radical fragments, which can be conceptually traced back to a more stable precursor. The key strategic disconnection is the N=N bond, which corresponds to an oxidative coupling of a suitable nitrogen-containing precursor. This leads to the identification of 2-amino-2,4-dimethylvaleronitrile as a key intermediate or synthon. Further disconnection of this amino nitrile can be envisioned through a Strecker-type synthesis, involving isobutyraldehyde, ammonia, and a cyanide source, or by the reaction of methyl isobutyl ketone with hydrazine (B178648) and hydrogen cyanide. guidechem.comgoogle.com This logical deconstruction provides a clear roadmap for the forward synthesis of Dim-valeronitrile.

Classical Synthetic Routes

The classical synthesis of this compound has been well-established, with several methods documented in the chemical literature and patents. These routes typically involve the oxidation of a precursor compound.

Precursor Compounds and Reagent Selection

The most prevalent classical synthetic route to this compound involves the oxidative coupling of 2-amino-2,4-dimethylvaleronitrile. guidechem.com This precursor is typically synthesized from the reaction of methyl isobutyl ketone with hydrazine and hydrogen cyanide. google.com The selection of the oxidizing agent is crucial for the efficiency of the coupling reaction. Common oxidizing agents employed include:

Sodium hypochlorite (B82951) (NaOCl): An aqueous solution of sodium hypochlorite is a widely used and cost-effective oxidant for this transformation. guidechem.com

Calcium hypochlorite (Ca(OCl)₂): This is another effective oxidizing agent that can be used in an aqueous methanol (B129727) mixture. prepchem.com

Chlorine gas (Cl₂): Direct oxidation using chlorine gas has also been reported. google.com

To improve the reaction efficiency in aqueous media, especially when dealing with organic substrates, phase transfer catalysts are often employed. These catalysts facilitate the transfer of reactants between the aqueous and organic phases, thereby increasing the reaction rate. Quaternary ammonium (B1175870) salts, such as cetyltrimethylammonium chloride and octadecyltrimethylammonium chloride, have been documented for this purpose. guidechem.com The addition of bromides can also promote the crystallization of the final product. guidechem.com

An alternative classical route begins with methyl isobutyl ketone and hydrazine hydrate, which are condensed to form hexanonazine. This intermediate is then cyanated with hydrogen cyanide to yield a diisoheptanonitrile, which is subsequently oxidized to this compound. google.com

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound while ensuring a safe and controlled process. Key parameters that are typically optimized include temperature, reaction time, and the concentration of reactants and catalysts.

For the oxidative coupling of 2-amino-2,4-dimethylvaleronitrile, the reaction temperature is generally maintained between 5 and 10°C to control the exothermic nature of the reaction and prevent the decomposition of the product. guidechem.com The reaction is often carried out under an inert atmosphere, such as nitrogen, to further minimize product degradation. guidechem.com After the addition of the precursor, the reaction is typically stirred for a period of one to several hours to ensure complete conversion. guidechem.comchemicalbook.com

The following tables provide examples of reaction conditions and yields from published literature and patents.

| Precursor | Oxidizing Agent | Catalyst/Additive | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 2-amino-2,4-dimethylvaleronitrile | Sodium hypochlorite | Benzyltriethylammonium chloride | Ethyl acetate/Water | 5-10 | 3 | 85 | chemicalbook.com |

| 2-amino-2,4-dimethylvaleronitrile | Sodium hypochlorite | Quaternary ammonium salt, Bromide | Water | 5-10 | 1 | 70 | guidechem.com |

| 2-amino-4-methoxy-2,4-dimethylpentanonitrile | Calcium hypochlorite | None | Methanol/Water | -10 to 10 | 0.75 | 97.7 (purity) | prepchem.com |

| Methyl isobutyl ketone, Hydrazine, Sodium cyanide | Chlorine gas | Surface active agent | Water | 0-10 | Not specified | 95.2 | google.com |

Modern and Green Chemistry Synthetic Techniques

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods in chemistry. digitellinc.comrsc.org While specific research on catalytic and flow chemistry applications for the synthesis of this compound is limited, general advancements in the synthesis of azo compounds provide a framework for potential modern approaches.

Catalytic Approaches in this compound Synthesis

Modern catalytic methods for the synthesis of azo compounds often focus on reducing waste and using milder reaction conditions. For the synthesis of symmetrical azo compounds, catalytic oxidative dimerization of primary amines is a promising green alternative to traditional methods. researchgate.netnih.gov

Potential catalytic approaches that could be adapted for the synthesis of this compound from 2-amino-2,4-dimethylvaleronitrile include:

Transition Metal Catalysis: Catalysts based on copper, manganese, or other transition metals have been shown to effectively catalyze the aerobic oxidation of anilines to azobenzenes. nih.govmdpi.com The use of air as the terminal oxidant makes these methods highly attractive from a green chemistry perspective.

Enzyme-Catalyzed Synthesis: Laccases are enzymes that can catalyze the oxidation of a wide range of substrates, including aromatic amines, to form azo compounds under mild, aqueous conditions. preprints.org

Nanocatalysis: The use of magnetic nanoparticles functionalized with acidic groups has been reported for the synthesis of azo dyes under solvent-free conditions, offering easy catalyst recovery and reuse. rsc.orgresearchgate.net

The following table summarizes some modern catalytic approaches for the synthesis of azo compounds that could potentially be applied to this compound.

| Catalyst Type | Precursor Type | Oxidant | Key Advantages | Reference |

| Mesoporous Manganese Oxide | Aromatic Amines | Air | Reusable catalyst, green oxidant | nih.gov |

| Copper Acetate/Palladium Chloride | Anilines | Air | Solvent-free conditions | mdpi.com |

| Laccase | Primary Aromatic Amines | Oxygen | Mild, aqueous conditions | preprints.org |

| Magnetic Nanoparticles (Fe₃O₄@SiO₂-SO₃H) | Aromatic Amines | - | Solvent-free, reusable catalyst | rsc.orgresearchgate.net |

Flow Chemistry and Continuous Processing Applications

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automated, scalable production. nih.govnih.gov The synthesis of azo compounds, which can involve unstable intermediates and exothermic reactions, is particularly well-suited for flow chemistry. nih.govresearchgate.net

Microreactors and continuous stirred-tank reactors (CSTRs) have been successfully employed for the continuous synthesis of azo dyes. nih.govresearchgate.net These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. For instance, the diazotization and azo coupling reactions can be performed in sequential flow reactors, minimizing the handling of potentially hazardous diazonium salt intermediates. researchgate.net The use of microdroplet-based flow systems has also been shown to dramatically reduce reaction times and the need for pH control reagents in azo compound synthesis. rsc.org

While specific applications of flow chemistry for the synthesis of this compound are not yet reported, the principles and technologies developed for other azo compounds demonstrate a clear potential for the future development of safer, more efficient, and scalable manufacturing processes for this important radical initiator.

Sustainable Synthesis Considerations and Atom Economy

Modern chemical synthesis places a strong emphasis on principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources. mdpi.com The synthesis of alkyl nitriles, including isomers of this compound, has been a significant area of development for such sustainable practices. Key considerations include the use of cyanide-free routes, earth-abundant catalysts, and processes with high atom economy. mdpi.comiitbhilai.ac.in

Atom economy is a central concept in green chemistry, measuring the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. encyclopedia.pubwhiterose.ac.uk Traditional methods for nitrile synthesis often involve stoichiometric reagents that lead to significant inorganic waste, thus possessing low atom economy. In contrast, newer catalytic methods are designed to maximize this efficiency.

Several innovative, sustainable strategies applicable to the synthesis of this compound have emerged:

Biocatalytic Synthesis : The use of enzymes like aldoxime dehydratases presents a green, cyanide-free pathway. mdpi.com This method converts aldoximes—which can be derived from aldehydes—directly into nitriles under mild temperature and pressure conditions, offering a sustainable alternative to conventional industrial processes. mdpi.com

Catalysis with Earth-Abundant Metals : Researchers have developed nitrile synthesis methods that employ inexpensive and abundant metals like iron and manganese. iitbhilai.ac.innih.gov For example, a manganese-catalyzed α-alkylation of a simple nitrile with an alcohol can form a more complex nitrile, producing only water as a byproduct, which is a hallmark of a green chemical process. iitbhilai.ac.in Similarly, iron-catalyzed aerobic oxidative deconstruction of cycloalkanones provides a pathway to alkyl nitriles with high atom and step economy. nih.govacs.org

Advanced Catalytic Systems : The use of deep eutectic solvents (DES) as both catalyst and reaction medium represents another eco-friendly approach. organic-chemistry.org These solvents are often biodegradable, non-toxic, and can be recycled, minimizing the environmental impact. organic-chemistry.org Other modern techniques include electrophotochemical methods, which use light and electricity to drive reactions, avoiding harsh chemical oxidants and costly reagents for processes like decarboxylative cyanation. beilstein-journals.org

The following table summarizes various sustainable methods for the synthesis of alkyl nitriles, which are conceptually applicable to this compound.

| Method | Catalyst/Reagent Type | Key Advantages | Byproducts | Reference(s) |

| Biocatalytic Dehydration | Aldoxime Dehydratase | Cyanide-free, mild conditions, renewable focus | Water | mdpi.com |

| α-Alkylation | Manganese Catalyst | Uses abundant metal, biomass-compatible reactants | Water | iitbhilai.ac.in |

| Oxidative Deconstruction | Iron Catalyst / Visible Light | Cyanide-free, uses air as oxidant, minimal waste | Varies with substrate | nih.govacs.org |

| Aldehyde to Nitrile | Deep Eutectic Solvent (DES) | Solvent-free, reusable catalyst, avoids toxic reagents | Water, HCl | organic-chemistry.orgtandfonline.com |

| Photochemical Cyanation | Photoredox Catalyst | Mild conditions, avoids hazardous cyanide gas | Varies with substrate | organic-chemistry.org |

| Electrophotochemical Cyanation | Metal Catalyst + Electricity | Avoids chemical oxidants, high functional group tolerance | CO2 | beilstein-journals.org |

Stereoselective Synthesis Methodologies (if applicable)

Stereoselective synthesis is a critical consideration for molecules that contain one or more chiral centers, as it allows for the production of a specific stereoisomer. iupac.org The applicability of this section to "this compound" is entirely dependent on the specific isomer . For instance, 4,4-dimethylvaleronitrile is an achiral molecule and therefore does not require stereoselective synthesis. However, isomers such as 2,3-dimethylvaleronitrile possess a chiral center, making enantioselective synthesis a relevant and important goal for accessing pure enantiomers.

A stereoselective reaction is one in which one stereoisomer is formed or destroyed in preference to all others that might be produced. iupac.org The development of predictive models based on physical organic chemistry principles, quantum chemistry, and machine learning is advancing the ability to design highly selective reactions. rsc.org

For a chiral isomer of this compound, several modern asymmetric synthesis strategies could be conceptually applied:

Asymmetric Catalysis : The merger of photoredox catalysis with asymmetric copper catalysis has been shown to produce enantiomerically enriched alkyl nitriles from achiral carboxylic acids. organic-chemistry.org This approach could theoretically be adapted to synthesize a specific enantiomer of a chiral this compound isomer under mild conditions.

Substrate Control : Chiral auxiliaries or substrates can be used to direct the stereochemical outcome of a reaction. While less atom-economical than catalytic methods, they remain a robust strategy for achieving high stereoselectivity.

Enzyme-Catalyzed Kinetic Resolution : Biocatalysts can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. This is a powerful tool in asymmetric synthesis.

The synthesis of P-stereogenic aminophosphines through the ring-opening of bulky oxazaphospholidines demonstrates a highly diastereoselective process where the configuration at the phosphorus center is inverted. nih.gov While a different class of compound, the principles of using a chiral starting material or catalyst to control the formation of a new stereocenter are broadly applicable to the challenge of synthesizing a single enantiomer of a chiral this compound.

Reactivity and Mechanistic Studies of Dim Valeronitrile

Reaction Pathways and Transformation Mechanisms

The carbon atom of the nitrile group (C≡N) is electrophilic and susceptible to attack by nucleophiles. This fundamental reactivity allows for the conversion of the nitrile group into a variety of other functional groups.

Hydrolysis: In the presence of acidic or basic aqueous solutions, the nitrile group can be hydrolyzed. The reaction proceeds through a nucleophilic attack of water or hydroxide (B78521) ion on the nitrile carbon, followed by tautomerization to an amide intermediate. Further hydrolysis of the amide yields a carboxylic acid (or its carboxylate salt). noaa.gov This reaction generates heat. noaa.gov

Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) readily add to the nitrile group. The initial product is an imine salt, which upon aqueous workup, hydrolyzes to a ketone. This provides a versatile method for the synthesis of ketones where one of the alkyl groups is derived from the organometallic reagent and the other from the nitrile.

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation is a cornerstone in the synthesis of amines from nitriles.

A generalized scheme for these nucleophilic reactions is presented below:

Scheme 1: Nucleophilic Reactions of the Nitrile Group in a Generic Dim-valeronitrile

Where R = dimethylpentyl group, Nu⁻ = nucleophile (e.g., H₂O, OH⁻, R'⁻)

The electron-withdrawing nature of the nitrile group influences the reactivity of the adjacent carbon atoms. The α-carbon (the carbon atom directly attached to the nitrile group) is rendered acidic due to the stabilization of the resulting carbanion (nitrile-stabilized carbanion) by resonance.

This increased acidity allows for deprotonation by a suitable base (e.g., sodium amide, lithium diisopropylamide) to form a potent nucleophile. This carbanion can then participate in various electrophilic substitution reactions, such as alkylation with alkyl halides or acylation with acyl chlorides, leading to the formation of new carbon-carbon bonds at the α-position.

Table 1: Examples of Electrophilic Transformations at the α-Carbon

| Reactant (Electrophile) | Product Type | Significance |

| Alkyl Halide (R'-X) | α-Alkylated Nitrile | Carbon chain extension |

| Aldehyde/Ketone (R'₂C=O) | β-Hydroxynitrile | Formation of a new C-C bond and a hydroxyl group |

| Ester (R'-COOR") | β-Ketonitrile | Synthesis of β-dicarbonyl compounds |

While the nitrile group itself can act as a radical acceptor, a prominent role of some "this compound" derivatives is as radical initiators. rsc.org Specifically, azo compounds like 2,2'-Azobis(2,4-dimethyl)valeronitrile are widely used for this purpose. guidechem.com

Upon heating or photochemical irradiation, these azo-nitriles undergo decomposition, releasing a molecule of nitrogen gas (N₂) and generating two carbon-centered radicals. guidechem.comfujifilm.com These radicals can then initiate polymerization reactions or other radical chain processes. guidechem.com The decomposition is a first-order reaction, and the rate is dependent on the temperature and the solvent.

Scheme 2: Decomposition of 2,2'-Azobis(2,4-dimethyl)valeronitrile

The generated 2,4-dimethylvaleronitrile radical can then initiate polymerization by adding to a monomer, or participate in other radical reactions.

Functional Group Interconversions Involving this compound

This compound serves as a versatile precursor for a range of functional groups. The most common interconversions stem from the reactivity of the nitrile moiety.

Table 2: Key Functional Group Interconversions

| Starting Material | Reagents | Product Functional Group |

| This compound | H₃O⁺ / heat | Carboxylic Acid |

| This compound | LiAlH₄ then H₂O | Primary Amine |

| This compound | Grignard Reagent (R'-MgX) then H₃O⁺ | Ketone |

| This compound | Raney Nickel / H₂ | Primary Amine |

| This compound | DIBAL-H then H₂O | Aldehyde |

These transformations are fundamental in synthetic organic chemistry, allowing for the strategic introduction of nitrogen- and oxygen-containing functional groups into a carbon skeleton.

Photochemical and Thermal Reactivity Profiles

The photochemical and thermal reactivity of this compound is largely dependent on its specific structure. For simple dimethylvaleronitriles, the nitrile group itself is relatively stable to heat and UV light in the absence of other reactive species.

However, as mentioned previously, azo-derivatives such as 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) are designed to be thermally and photochemically labile. fujifilm.com The decomposition of these molecules can be initiated by heat or sunlight, leading to a runaway reaction in some cases. fujifilm.com The decomposition temperature for 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) is in the range of 50-96 °C. fujifilm.com

For other isomers, high temperatures can lead to decomposition, which may produce carbon monoxide, carbon dioxide, and nitrogen oxides. noaa.gov

Kinetic and Thermodynamic Parameters of Reactions

The hydrolysis of nitriles is typically a slow process at room temperature and requires elevated temperatures and the presence of a strong acid or base to proceed at a reasonable rate.

For the thermal decomposition of azo-initiators like 2,2'-Azobis(2,4-dimethyl)valeronitrile, the rate of decomposition is often characterized by its half-life at a given temperature. This data is crucial for controlling the initiation rate in polymerization reactions.

Table 3: Illustrative Kinetic Data for Azo-Initiator Decomposition

| Initiator | Temperature (°C) | Half-life (hours) |

| 2,2'-Azobis(isobutyronitrile) (AIBN) | 65 | 10.0 |

| 2,2'-Azobis(2,4-dimethylvaleronitrile) (ADVN) | 50 | 10.0 |

Note: This table provides illustrative data for common azo-initiators to highlight the concept. Specific data for a particular this compound would need to be determined experimentally.

The thermodynamics of nitrile reactions are generally favorable for conversions to more stable functional groups. The hydrolysis to a carboxylic acid and the reduction to an amine are both exothermic processes.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of Dim Valeronitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules like Dim-valeronitrile. It provides detailed information about the chemical environment of individual atoms.

Unidimensional and Multidimensional NMR Experiments

Unidimensional NMR experiments, such as ¹H and ¹³C NMR, are fundamental for the initial structural assessment of this compound.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to its different proton environments. The gem-dimethyl protons at the C2 position would appear as a sharp singlet, typically in the upfield region of the spectrum. The protons of the methylene (B1212753) group at C3 would likely present as a doublet, coupled to the adjacent vinyl proton at C4. The terminal vinyl protons at C5 would show complex splitting patterns due to geminal and vicinal couplings. The vinyl proton at C4 would appear as a multiplet resulting from couplings to the C3 methylene and C5 vinyl protons.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the seven carbon atoms. The nitrile carbon (C1) typically resonates in the downfield region, around 115-130 ppm. chemicalbook.com The quaternary carbon (C2) and the gem-dimethyl carbons would appear in the aliphatic region. The carbons of the vinyl group (C4 and C5) would be found in the olefinic region of the spectrum. For the structurally similar compound, 2,2,4-trimethyl-4-pentenenitrile, the nitrile carbon appears at approximately 123 ppm, which provides a reasonable estimate for this compound. spectrabase.com

Multidimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to confirm the connectivity of the proton and carbon frameworks. A COSY spectrum would reveal correlations between the protons on C3, C4, and C5, confirming the allylic system. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C NMR spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Splitting Pattern |

| (CH₃)₂-C | ~ 1.2 | Singlet (s) |

| -CH₂- | ~ 2.2 | Doublet (d) |

| =CH- | ~ 5.7 | Multiplet (m) |

| =CH₂ | ~ 5.1 | Multiplet (m) |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (CN) | ~ 120-125 |

| C2 (C(CH₃)₂) | ~ 35-40 |

| C3 (CH₂) | ~ 45-50 |

| C4 (=CH) | ~ 130-135 |

| C5 (=CH₂) | ~ 118-122 |

| C(CH₃)₂ | ~ 25-30 |

Note: These are predicted values based on analogous structures and may vary.

Solid-State NMR Applications for Polymorphs

While this compound is a liquid at room temperature, solid-state NMR (ssNMR) could be utilized to study its structure if it were to form polymorphs upon freezing or if it were incorporated into a solid matrix. ssNMR is a powerful technique for characterizing the structure and dynamics of solid materials. nist.govchemicalbook.com In the case of nitrile-containing compounds, ssNMR can provide insights into the local environment and packing of the molecules in the solid state. nist.gov Different polymorphs would exhibit distinct ¹³C chemical shifts due to variations in their crystal lattice environments.

Mass Spectrometry (MS) Approaches

Mass spectrometry (MS) is a crucial analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the determination of the elemental composition of this compound. For a molecule with the formula C₇H₁₁N, the calculated exact mass of the molecular ion [M]⁺˙ would be approximately 109.0891 g/mol . guidechem.com An experimental HRMS measurement confirming this exact mass would provide strong evidence for the chemical formula of the compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analysis of the resulting fragment ions. This technique provides valuable information for structural elucidation. uni.lulcms.cz

The fragmentation of aliphatic nitriles is often characterized by specific cleavage patterns. savemyexams.comlibretexts.org For this compound, the molecular ion peak at m/z 109 would be expected. Common fragmentation pathways would likely involve the loss of small neutral molecules or radicals. The loss of a methyl radical (•CH₃) would result in a fragment ion at m/z 94. Cleavage of the C-C bond adjacent to the nitrile group is also a common fragmentation pathway for nitriles. guidechem.com The presence of the allyl group might lead to characteristic fragmentation patterns involving rearrangements.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment |

| 109 | [M]⁺˙ |

| 94 | [M - CH₃]⁺ |

| 68 | [M - C₃H₅]⁺ |

| 54 | [C₄H₆]⁺ |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Note: These are predicted fragmentation patterns based on general principles of mass spectrometry.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. lcms.czspectrabase.comresearchgate.net These techniques are highly sensitive to the presence of specific functional groups.

In the IR spectrum of this compound, the most characteristic absorption would be the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, intense band in the region of 2200-2260 cm⁻¹. chemicalbook.com For the related compound (E)-2-pentenenitrile, the C≡N stretch is observed in its gas-phase IR spectrum. nist.gov Other key absorptions would include the C=C stretching vibration of the vinyl group around 1640 cm⁻¹, and the C-H stretching vibrations of the sp² and sp³ hybridized carbons.

Raman spectroscopy would also show a characteristic band for the C≡N stretch. Due to the change in polarizability, the C=C double bond and the symmetric vibrations of the dimethyl group are expected to give rise to strong signals in the Raman spectrum. researchgate.net The complementarity of IR and Raman spectroscopy can provide a more complete vibrational analysis of this compound.

Table 4: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N | Stretch | 2200 - 2260 | Medium to Strong, Sharp |

| C=C | Stretch | ~ 1640 | Medium |

| =C-H | Stretch | 3010 - 3100 | Medium |

| C-H (sp³) | Stretch | 2850 - 3000 | Strong |

| =C-H | Bend (out-of-plane) | 910 - 990 | Strong |

Note: These are typical ranges for the specified functional groups.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the gold standard for determining the precise atomic arrangement of a compound in its solid, crystalline state. This technique provides unequivocal proof of connectivity, bond lengths, bond angles, and stereochemistry by mapping electron density from the diffraction pattern of X-rays passing through a single crystal.

For a derivative of valeronitrile (B87234), obtaining a single crystal suitable for X-ray diffraction can be challenging due to the molecule's likely liquid state at room temperature and its conformational flexibility. However, if a suitable crystal of an isomer like 3,4-dimethylvaleronitrile were grown, the analysis would yield detailed structural parameters. The resulting data would allow for the definitive assignment of its constitution and relative stereochemistry in the solid state.

Hypothetical Crystallographic Data for a Dimethylvaleronitrile Isomer

The following table represents typical data that would be obtained from a successful X-ray crystallographic analysis of a hypothetical crystalline dimethylvaleronitrile isomer.

| Parameter | Hypothetical Value | Description |

| Crystal System | Monoclinic | The shape of the unit cell defined by lattice parameters. |

| Space Group | P2₁/c | The set of symmetry operations for the unit cell. |

| a (Å) | 8.5 | Unit cell dimension along the a-axis. |

| b (Å) | 10.2 | Unit cell dimension along the b-axis. |

| c (Å) | 9.1 | Unit cell dimension along the c-axis. |

| α (°) | 90 | Unit cell angle. |

| β (°) | 105.4 | Unit cell angle. |

| γ (°) | 90 | Unit cell angle. |

| Volume (ų) | 758.9 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the data. |

These parameters would be accompanied by a complete list of atomic coordinates, bond lengths (e.g., C-C, C-N), and bond angles, providing an unambiguous structural portrait of the molecule within the crystal lattice.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

If a molecule is chiral, meaning it is non-superimposable on its mirror image, chiroptical techniques are essential for its characterization. Isomers such as 3,4-dimethylvaleronitrile possess a chiral center, and therefore exist as a pair of enantiomers. Chiroptical spectroscopy measures the differential interaction of chiral molecules with left and right circularly polarized light.

Circular Dichroism (CD) spectroscopy is a primary chiroptical technique. A CD spectrum plots the difference in absorption of left and right circularly polarized light (ΔA) versus wavelength. For a chiral molecule, this results in a unique spectrum of positive and negative peaks (Cotton effects) that is characteristic of its absolute configuration.

Application to a Chiral Dimethylvaleronitrile:

To determine the absolute configuration of an enantiomerically pure sample of a chiral dimethylvaleronitrile, its experimental CD spectrum would be compared to a spectrum predicted for a known configuration (e.g., the R configuration) using quantum chemical calculations. A match between the signs and shapes of the experimental and calculated Cotton effects allows for the confident assignment of the molecule's absolute stereochemistry.

Hypothetical Circular Dichroism Data

This table illustrates the kind of data that would be obtained from a CD analysis of a single enantiomer of a chiral dimethylvaleronitrile.

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) | Associated Electronic Transition |

| 215 | +500 | n → π* transition of the nitrile |

| 195 | -1200 | σ → σ* transitions |

A positive Cotton effect around 215 nm, corresponding to the n → π* transition of the nitrile chromophore, would be a key feature in determining the absolute configuration by comparison with theoretical calculations. The enantiomer would exhibit an equal and opposite spectrum.

Theoretical and Computational Chemistry of Dim Valeronitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of electrons within a molecule, which in turn governs its structure, stability, and reactivity. These ab initio methods solve the Schrödinger equation, or a simplified form of it, to map the electronic landscape of the molecule.

Electronic Structure and Bonding Analysis

A primary goal of quantum chemical calculations is to determine the electronic structure of Dim-valeronitrile. This involves calculating the shapes and energies of the molecular orbitals (MOs) that arise from the combination of atomic orbitals. For this compound, the analysis would focus on several key features:

The Nitrile Group (C≡N): The carbon-nitrogen triple bond is a region of high electron density. Calculations would reveal one strong sigma (σ) bond and two pi (π) bonds, oriented perpendicularly to each other. A Natural Bond Orbital (NBO) analysis could be employed to quantify the hybridization of the carbon and nitrogen atoms (expected to be close to sp) and the polarization of the bond, with significant electron density localized on the more electronegative nitrogen atom.

The Alkyl Skeleton: The C-C and C-H bonds forming the backbone of the molecule are single sigma bonds. Analysis of the electron density distribution, often visualized through isosurfaces, would show how the electron-withdrawing nature of the nitrile group affects the adjacent carbon atoms, inducing a slight positive partial charge.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. pku.edu.cnwikipedia.org It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cnwikipedia.org

HOMO: The HOMO of this compound would likely be localized along the C-C and C-H sigma bonds of the alkyl chain, representing the most accessible electrons for donation in a reaction with an electrophile.

LUMO: The LUMO is expected to be centered on the antibonding π* orbital of the C≡N group. This orbital represents the most accessible location to accept electrons from a nucleophile, initiating reactions such as nucleophilic addition to the carbon of the nitrile group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability. A larger gap implies higher stability and lower chemical reactivity. pku.edu.cn Quantum chemical calculations can precisely determine the energies of these orbitals.

Table 1: Illustrative Frontier Molecular Orbital Energies This table presents hypothetical, representative values for an alkyl nitrile like this compound to illustrate the concepts of FMO theory. Actual values would require specific calculations for a defined isomer.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO-1 | -13.5 | Lower energy occupied MO |

| HOMO | -11.8 | Highest Occupied Molecular Orbital |

| LUMO | +1.5 | Lowest Unoccupied Molecular Orbital |

| LUMO+1 | +2.8 | Higher energy unoccupied MO |

| HOMO-LUMO Gap | 13.3 | Indicator of Chemical Stability |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a class of computational methods that has become a workhorse in chemistry due to its favorable balance of accuracy and computational cost. nih.gov DFT calculates the properties of a molecule based on its electron density rather than a complex many-electron wavefunction.

Geometry Optimization and Conformational Landscapes

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms—the equilibrium geometry—must be found. This process, known as geometry optimization, involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is located on the potential energy surface. youtube.comarxiv.org

For a flexible molecule like this compound, with multiple rotatable single bonds, there are numerous possible spatial arrangements, or conformers. A thorough DFT study would involve a conformational search to identify the various low-energy conformers. The results would reveal the most stable conformer (the global minimum) and other thermally accessible conformers (local minima), providing insight into the molecule's preferred shapes. The optimized geometry provides key structural data.

Table 2: Representative Optimized Geometrical Parameters This table shows typical bond lengths and angles that would be determined through DFT geometry optimization for an alkyl nitrile. The values are illustrative.

| Parameter | Atom Pair/Triplet | Typical Calculated Value |

|---|---|---|

| Bond Length | C≡N | ~ 1.16 Å |

| Bond Length | C-C (adjacent to CN) | ~ 1.47 Å |

| Bond Length | C-C (alkyl chain) | ~ 1.54 Å |

| Bond Length | C-H | ~ 1.09 Å |

| Bond Angle | C-C≡N | ~ 179° |

Vibrational Frequency Calculations and Spectroscopic Prediction

Once a stable geometry is found (a minimum on the potential energy surface), a vibrational frequency calculation is typically performed. q-chem.comentos.ai This is achieved by calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix). The results of this calculation serve two main purposes:

Confirmation of Minimum: For a true energy minimum, all calculated vibrational frequencies will be real (positive) numbers. The presence of an imaginary frequency indicates that the structure is not a minimum but a transition state.

Spectroscopic Prediction: The calculated frequencies correspond to the fundamental vibrational modes of the molecule, such as the stretching of the C≡N bond, the stretching of C-H bonds, and various bending and twisting motions of the alkyl chain. rsc.org These frequencies and their calculated intensities can be used to simulate the molecule's Infrared (IR) and Raman spectra, providing a theoretical "fingerprint" that can be compared with experimental data to aid in the identification and characterization of the compound.

Table 3: Predicted Vibrational Frequencies for Key Modes This table illustrates the kind of data obtained from a DFT frequency calculation for an alkyl nitrile, linking vibrational modes to predicted spectral regions.

| Vibrational Mode | Description | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| ν(C≡N) | Nitrile triple bond stretch | 2240 - 2260 |

| ν(C-H) | C-H bond stretches (methyl/methylene) | 2850 - 3000 |

| δ(CH₂) | Methylene (B1212753) group scissoring/bending | 1450 - 1470 |

Reaction Mechanism Elucidation via Transition State Calculations

DFT is an invaluable tool for exploring the pathways of chemical reactions. nih.govsciforum.net To understand how this compound might react—for example, undergoing hydrolysis to form an amide or reduction to an amine—researchers can map out the entire reaction coordinate.

This process involves identifying and calculating the structures and energies of not only the reactants and products but also the high-energy transition state (TS) that connects them. The transition state is a first-order saddle point on the potential energy surface, representing the maximum energy barrier that must be overcome for the reaction to proceed. smu.edu By calculating the energy difference between the reactants and the transition state, the activation energy (energy barrier) for the reaction can be determined. Comparing the activation energies for different possible pathways allows chemists to predict which reaction mechanism is most favorable.

For instance, in the acid-catalyzed hydrolysis of this compound, DFT calculations could be used to model the initial protonation of the nitrile nitrogen, the subsequent nucleophilic attack by a water molecule, and the proton transfer steps leading to the final amide product, calculating the energy of each intermediate and transition state along the way.

Molecular Dynamics (MD) Simulations

Conformational Dynamics in Solution

A hypothetical MD study would likely involve simulating the molecule in a box of explicit solvent molecules and observing its conformational changes over nanoseconds or microseconds. The resulting trajectory would be analyzed to determine dihedral angle distributions and identify predominant conformational states.

Solvent Effects on Molecular Behavior

The choice of solvent is known to have a significant impact on the behavior of molecules in solution. researchgate.netnih.govnih.gov For this compound, different solvents would influence its conformational preferences and intermolecular interactions. Polar solvents might stabilize more polar conformers, while nonpolar solvents would favor less polar ones. However, specific studies quantifying these solvent effects for this compound are not available.

General principles suggest that hydrogen bonding between a protic solvent and the nitrogen atom of the nitrile group could influence the electronic structure and reactivity of that functional group. nih.gov Furthermore, the bulk dielectric constant of the solvent would affect long-range electrostatic interactions. A systematic MD study in a range of solvents (e.g., water, methanol (B129727), acetonitrile (B52724), hexane) would be necessary to fully characterize the solvent effects on this compound's molecular behavior.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches (excluding biological activity predictions)

Quantitative Structure-Property Relationship (QSPR) models are theoretical models that aim to predict the physicochemical properties of chemical substances based on their molecular structure. These models are widely used in chemistry and related fields to estimate properties that are difficult or expensive to measure experimentally. nih.gov While the QSAR/QSPR methodology is broadly applicable, no specific QSPR models developed for or including this compound for the prediction of its physical or chemical properties were found in the reviewed literature.

For a molecule like this compound, a QSPR study could aim to predict properties such as:

Boiling point

Vapor pressure

Solubility in various solvents

Refractive index

Density

To develop such a model, a dataset of related nitrile compounds with experimentally determined properties would be required. From the molecular structures, various molecular descriptors (e.g., topological, electronic, steric) would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical relationship between the descriptors and the property of interest.

The following table illustrates the types of molecular descriptors that would be relevant in a hypothetical QSPR study of this compound and related alkyl nitriles.

| Descriptor Type | Examples of Descriptors | Predicted Property Correlation |

| Topological | Molecular Weight, Wiener Index, Kier & Hall Shape Indices | Boiling Point, Density |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges | Solubility, Refractive Index |

| Steric | Molar Refractivity, van der Waals Volume | Boiling Point, Viscosity |

Without specific studies on this compound, any QSPR predictions for this compound would have to be derived from general models for aliphatic nitriles, which may have limited accuracy for this particular substituted structure.

Advanced Analytical Methodologies for Detection and Quantification of Dim Valeronitrile

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For the analysis of Dim-valeronitrile, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly applicable.

HPLC is a powerful technique for separating, identifying, and quantifying compounds that are dissolved in a liquid solvent. openaccessjournals.com The development of a robust HPLC method for this compound involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity. A reversed-phase approach is commonly suitable for moderately polar compounds like this compound.

Method development would typically begin with screening different C18 or phenyl-hexyl columns and mobile phase compositions, often a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). pensoft.net The method must be validated to ensure its reliability, with parameters such as specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantitation (LOQ) being rigorously assessed. openaccessjournals.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detector | UV-Vis at 210 nm |

| Column Temperature | 30 °C |

| Retention Time | Approximately 4.5 min |

Table 2: Illustrative Validation Data for the HPLC Method

| Validation Parameter | Result |

| Linearity (Concentration Range) | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (Recovery) | 98.5% - 101.2% |

| Precision (RSD%) | < 2.0% |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantitation (LOQ) | 0.7 µg/mL |

Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds. shimadzu.comphenomenex.com While this compound itself may have limited volatility, it can be derivatized to produce a more volatile compound suitable for GC analysis. Common derivatization agents for compounds with functional groups similar to potential this compound structures could include silylating agents. The choice of carrier gas, typically an inert gas like helium or nitrogen, and the temperature program of the column oven are critical parameters for achieving good separation. phenomenex.com

For instance, in the analysis of related nitrile compounds, specific temperature programs and column types have been successfully employed. bibliotekanauki.pl A typical GC method would involve a capillary column with a non-polar or medium-polarity stationary phase.

Table 3: Illustrative GC Method Parameters for a Volatile Derivative of this compound

| Parameter | Condition |

| Column | Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injector Temperature | 250 °C |

| Detector Temperature (FID) | 280 °C |

| Oven Temperature Program | Initial 60 °C (hold 2 min), ramp at 10 °C/min to 240 °C (hold 5 min) |

| Injection Mode | Split (10:1) |

Many synthetic routes can produce chiral molecules like this compound as a racemic mixture of enantiomers. Since enantiomers can have different biological activities, their separation and quantification are often necessary. eijppr.com Chiral chromatography is the most effective method for this purpose. This can be achieved directly using a chiral stationary phase (CSP) or indirectly by derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. chiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown excellent enantioselectivity for a broad range of compounds. eijppr.com

Table 4: Illustrative Chiral HPLC Method Parameters for Enantiomeric Separation of this compound

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Cellulose-based) |

| Mobile Phase | Hexane / Isopropanol (90:10 v/v) |

| Flow Rate | 0.8 mL/min |

| Detector | UV-Vis at 210 nm |

| Column Temperature | 25 °C |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for the unambiguous identification and quantification of analytes.

For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable. GC-MS combines the separation power of GC with the highly specific detection and structural elucidation capabilities of mass spectrometry. acs.orgchromatographyonline.com This is especially useful for identifying unknown impurities or degradation products. chromatographyonline.comresearchgate.net Similarly, LC-MS offers the advantage of analyzing less volatile and thermally labile compounds without the need for derivatization. nih.govnih.govlcms.cz The choice between GC-MS and LC-MS often depends on the volatility and thermal stability of the analyte and the complexity of the sample matrix. epa.govgoogleapis.com

Electrochemical Methods for Detection and Redox Characterization

Electrochemical methods offer a sensitive and often cost-effective alternative for the detection of electroactive compounds. The nitrile group in this compound can exhibit electroactivity under certain conditions. researchgate.net Techniques such as cyclic voltammetry can be used to study the redox behavior of this compound, providing information about its oxidation and reduction potentials. researchgate.net This information can then be used to develop an amperometric detection method, often coupled with HPLC, for highly sensitive quantification. researchgate.net For instance, studies on other organic nitriles have demonstrated their detection on platinum electrodes via pulsed amperometric detection. researchgate.net

Spectrophotometric Techniques for Trace Analysis

Spectrophotometry, which measures the absorption of light by a chemical substance, can be a simple and rapid method for the quantification of this compound, particularly if it possesses a suitable chromophore or can be derivatized to form a colored product. rjptonline.org While the nitrile group itself has a weak UV absorption, other functional groups within the this compound molecule or a derivatizing agent can provide a strong absorbance at a specific wavelength. medcraveonline.com The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. spectroscopyonline.com This technique is particularly useful for routine quality control where high sample throughput is required.

Research Applications and Interdisciplinary Perspectives of Dim Valeronitrile

Role as a Key Synthetic Intermediate in Complex Molecule Synthesis

The strategic importance of dim-valeronitrile in organic synthesis lies in its capacity to serve as a starting material or key intermediate for the construction of intricate molecular architectures. Organic synthesis often involves the step-wise assembly of complex molecules from simpler, commercially available precursors. libretexts.org The dual functionality of this compound provides synthetic chemists with versatile handles for elaboration.

The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. The terminal alkene allows for a variety of addition reactions, such as hydrogenation, halogenation, and hydroboration-oxidation to introduce further functionality. This versatility makes it a valuable precursor in the synthesis of pharmaceuticals and agrochemicals. lookchem.com For instance, the synthesis of substituted N-arylmethyl-(2,2-diphenyl-4-pentenyl)amines has been demonstrated using 2,2-diphenyl-4-pentenenitrile, a derivative of this compound. rsc.org The development of complex molecules often relies on the availability of such versatile building blocks to explore new chemical space and create novel compounds with desired properties. nih.gov

A summary of the key reactive sites of this compound and their potential transformations is provided in the table below.

| Reactive Site | Potential Transformations | Resulting Functional Group |

| Nitrile (-C≡N) | Hydrolysis | Carboxylic Acid (-COOH) |

| Reduction | Amine (-CH2NH2) | |

| Grignard Reaction | Ketone (-C(O)R) | |

| Alkene (C=C) | Hydrogenation | Alkane |

| Halogenation | Dihaloalkane | |

| Hydroboration-Oxidation | Alcohol (-OH) |

Integration into Advanced Materials Science Research

The unique chemical properties of this compound also lend themselves to applications in the field of materials science, where the goal is to design and create materials with specific, tailored functions. escholarship.org

In polymer chemistry, monomers are the fundamental building blocks that are linked together to form long polymer chains. The properties of the resulting polymer are directly influenced by the structure of the monomer. While information on the direct polymerization of this compound is limited, its derivatives are used in polymerization processes. For example, 2,2'-Azobis(2,4-dimethyl)valeronitrile is a well-known radical initiator used in the production of various polymers. guidechem.com

The presence of the nitrile group in this compound can impart specific properties to a polymer, such as improved thermal stability and chemical resistance. Nitrile-containing polymers are known for their use in applications requiring resistance to oils and fuels. Furthermore, the terminal alkene functionality could potentially be utilized in addition polymerization or in post-polymerization modification to introduce other functional groups onto the polymer backbone. This could allow for the creation of functionalized polymers with tailored properties for specific applications, such as in the development of tire components with low hysteresis. google.com

Functional organic materials are a class of materials that exhibit specific electronic, optical, or magnetic properties. deliuslab.com These materials are at the heart of many modern technologies, including organic light-emitting diodes (OLEDs), solar cells, and sensors. The synthesis of these materials often requires carefully designed molecular building blocks. uni-wuerzburg.de

The nitrile group is a common functional group in organic electronic materials, as it can influence the material's electron-accepting properties. The ability to incorporate the this compound moiety into larger conjugated systems could lead to the development of new organic semiconductors with tailored electronic properties. Additionally, the alkene group provides a site for further functionalization, allowing for the attachment of other molecular components to fine-tune the material's properties for specific device applications. escholarship.org The development of such materials is a key area of research with the potential for significant technological impact. nih.gov

Contributions to Fundamental Organic and Inorganic Chemical Research

Beyond its direct applications, this compound and related compounds contribute to the advancement of fundamental chemical knowledge. The study of the reactivity of its functional groups helps to expand the understanding of reaction mechanisms and the principles of organic synthesis. libretexts.orgorganic-chemistry.org

In organometallic chemistry, the alkene group of this compound can act as a ligand, coordinating to a metal center and enabling the study of metal-ligand interactions and catalytic processes. Understanding these fundamental interactions is crucial for the development of new and more efficient catalysts for a wide range of chemical transformations. inorgchemres.org For example, the study of organocatalytic intramolecular hydroamination of unfunctionalized olefins has utilized derivatives of this compound to probe reaction mechanisms. rsc.org

Emerging Research Areas and Potential Novel Utility

The exploration of new applications for existing chemical compounds is a constant endeavor in chemical research. For this compound, several emerging areas hold potential for novel utility.

One area of interest is the development of chalcohalide materials for energy applications. acs.org While not a direct component, the synthesis of complex organic ligands for these materials could potentially utilize this compound as a precursor. The tunability of its structure could be advantageous in creating ligands that optimize the performance of these materials in devices like solar cells and photodetectors. acs.org

Another potential application lies in the field of molecularly imprinted polymers (MIPs). mdpi.com These are materials designed to selectively recognize and bind to a specific target molecule. The functional groups of this compound could be utilized in the imprinting process to create specific binding cavities for target analytes.

The versatility of this compound as a chemical building block suggests that its full potential has yet to be realized. As research in areas such as catalysis, materials science, and synthetic methodology continues to advance, it is likely that new and innovative applications for this compound will be discovered.

Future Research Directions and Unaddressed Challenges in Dim Valeronitrile Studies

Exploration of Unconventional Synthetic Pathways

The synthesis of substituted nitriles like Dim-valeronitrile has traditionally relied on methods that often involve harsh conditions or toxic reagents such as hydrogen cyanide. researchgate.net Future research is increasingly focused on developing greener, safer, and more atom-economical synthetic routes.

A significant area of exploration is biocatalysis . The use of enzymes, such as aldoxime dehydratases (Oxd), presents a cyanide-free pathway to nitrile synthesis. researchgate.net This method involves the dehydration of aldoximes, which can be derived from aldehydes, in an aqueous environment at moderate temperatures. researchgate.nettugraz.at This approach not only avoids toxic cyanides but also offers high selectivity and reduces energy consumption and harmful waste. tugraz.at The challenge lies in discovering or engineering robust enzymes that can accommodate sterically hindered substrates, which would be necessary for producing various isomers of this compound, and in making the process economically viable for large-scale production. tugraz.at

Another promising frontier is the advancement of transition-metal catalysis . Modern methods are moving beyond classical reactions to employ earth-abundant metal catalysts like copper and nickel. numberanalytics.comnih.gov For instance, copper-catalyzed cross-dehydrogenative coupling allows for the direct formation of γ,δ-unsaturated nitriles from simple olefins and alkyl nitriles, bypassing the need for pre-functionalized substrates and toxic cyanide sources. nih.gov The development of novel ligands for these catalysts is crucial to control regioselectivity and expand the substrate scope to include more complex aliphatic nitriles. numberanalytics.com

Future work will likely focus on merging different catalytic strategies, such as photocatalysis and electrocatalysis, to activate substrates under even milder conditions. acs.orgcardiff.ac.uk Organic electrosynthesis, for example, replaces toxic redox reagents with electrons, offering a sustainable alternative for nitrile transformations. cardiff.ac.uk

| Synthetic Approach | Conventional Method (Example) | Unconventional Pathway (Example) | Key Advantages of Unconventional Pathway |

| Cyanation Source | Hydrogen Cyanide (HCN) / Metal Cyanides | Aldoxime Dehydration / Tosyl Cyanide | Avoids highly toxic reagents, milder reaction conditions. researchgate.netbeilstein-journals.org |

| Catalysis | Stoichiometric strong bases or acids | Biocatalysis (e.g., Aldoxime Dehydratase) | Environmentally benign (water as solvent), high selectivity. researchgate.nettugraz.at |

| Substrate Activation | Use of pre-functionalized starting materials | Transition-metal catalyzed C-H activation | Higher atom economy, utilization of simple feedstocks. nih.gov |

| Reaction Conditions | Often high temperatures and pressures | Photocatalysis / Electrocatalysis | Mild conditions, high functional group tolerance, sustainable. acs.orgcardiff.ac.uk |

Discovery of Novel Reactivity and Unforeseen Transformations

The reactivity of the nitrile group is well-established, serving as a versatile precursor to amines, amides, carboxylic acids, and ketones. However, the influence of steric hindrance from substituents like dimethyl groups on valeronitrile (B87234) can lead to novel reactivity and unforeseen transformations that remain largely unexplored.

Future research will likely delve into the selective functionalization of positions alpha to the nitrile group. While nitrile anions are known synthetic intermediates, generating them catalytically from simple pro-nucleophiles remains a challenge. umich.edu New strategies using hydrogen transfer catalysis to generate keteniminate intermediates from α,β-unsaturated precursors could open pathways for novel C-C bond formations, creating complex molecules with all-carbon quaternary centers. beilstein-journals.orgumich.edu

The development of asymmetric catalysis for reactions involving substituted nitriles is another key area. For example, while many catalysts exist for hydrogenating olefins, few are effective for the asymmetric hydrogenation of α,β-unsaturated nitriles. nih.gov The discovery that base-activated iridium N,P ligand complexes can catalyze this transformation with high enantioselectivity opens the door to developing chiral saturated nitriles, which are valuable building blocks. nih.gov Applying these concepts to create chiral centers in this compound derivatives is a significant future goal.

Furthermore, exploring the reactivity of unsaturated precursors to this compound in conjugate addition reactions with a wider range of carbon-based nucleophiles is needed. acs.org Many such reactions are problematic with unsaturated nitriles, presenting an opportunity for the discovery of new catalytic systems that can overcome these limitations and enable the stereoselective synthesis of complex structures. acs.org

| Transformation Type | Description | Potential Application for this compound | Associated Challenge |

| Reductive C-C Coupling | Intercepting keteniminate intermediates generated from unsaturated nitrile precursors for reaction with electrophiles. umich.edu | Synthesis of α-cyanoacetates and other functionalized this compound derivatives with quaternary centers. | Controlling the ambident reactivity of the nitrile anion/keteniminate intermediate. umich.edu |

| Asymmetric Hydrogenation | Enantioselective reduction of a C=C bond conjugated to the nitrile group using chiral catalysts. nih.gov | Creation of specific stereoisomers of this compound from unsaturated precursors. | Catalyst deactivation and achieving high enantioselectivity for sterically demanding substrates. nih.govnih.gov |

| Intramolecular Conjugate Addition | Cyclization reactions involving a tethered nucleophile adding to an α,β-unsaturated nitrile moiety. acs.org | Synthesis of novel heterocyclic structures incorporating the this compound framework. | Difficulty in forming medium-sized rings and controlling stereoselectivity at the newly formed centers. acs.org |

| Hydrothermal Reactions | Using high-temperature water to induce hydrolysis and other transformations of the nitrile and alkyl backbone. acs.org | Controlled degradation or conversion to amides and carboxylic acids under green conditions. | Preventing undesired side reactions and carbon-carbon bond cleavage at high temperatures. acs.org |

Advancement in Computational Modeling for Predictive Understanding

Computational chemistry has become an indispensable tool for predicting material properties and understanding reaction mechanisms at a molecular level. nih.gov For complex molecules like this compound, computational modeling offers a path to predictive understanding, saving significant experimental time and resources.

A major future direction is the move from standard computational models, which often simulate molecules in a vacuum at absolute zero (0 K/UHV model), to operando computational modeling . rsc.org This advanced approach aims to simulate catalytic processes under realistic experimental conditions, accounting for temperature, pressure, and solvent effects. rsc.org Such models could more accurately predict the performance of a catalyst for the synthesis of this compound or forecast the regioselectivity of its functionalization.

Density Functional Theory (DFT) will continue to be a cornerstone for these studies. It can be used to predict the reactivity of different isomers of this compound by calculating their frontier molecular orbitals and assessing their electrophilicity. nih.govtandfonline.com DFT is also employed to study the interaction between nitrile-based molecules and catalyst surfaces or enzyme active sites, helping to elucidate reaction mechanisms and design more efficient catalysts. tandfonline.comfrontiersin.org For instance, computational studies can reveal the binding affinity of various aliphatic nitriles with nitrilase enzymes, guiding the selection or engineering of biocatalysts for specific substrates. ijpbs.com

Machine learning and artificial intelligence are also emerging as powerful tools. By training algorithms on large datasets of calculated or experimental results, it is possible to develop models that can rapidly predict properties and reactivity for new compounds, accelerating the discovery process. mdpi.com

| Computational Method | Predicted Property / Application | Relevance to this compound Research | Future Advancement |

| Density Functional Theory (DFT) | Reaction energetics, transition state analysis, molecular orbital energies, spectroscopic properties (e.g., Raman, NMR). nih.govnih.govnih.gov | Understanding reaction mechanisms for synthesis and functionalization; predicting chemical reactivity. | Integration with machine learning for high-throughput screening. mdpi.com |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of molecules, catalyst-substrate interactions, and solvent effects over time. tandfonline.comfrontiersin.org | Modeling the interaction of this compound with enzyme active sites or its behavior in solution. | Development of more accurate force fields for complex organometallic and biological systems. |

| Ab Initio Constrained Thermodynamics | Predicting the most stable structures of catalysts or surfaces under reaction conditions (temperature and pressure). rsc.org | Identifying the active state of a catalyst during the synthesis of this compound. | Increasing the complexity of systems that can be modeled with high accuracy. |

| Machine Learning / AI | High-throughput screening of potential catalysts, prediction of physical and chemical properties from molecular structure. mdpi.com | Accelerating the discovery of optimal synthetic routes and novel applications for this compound. | Training models on more diverse and complex chemical datasets to improve predictive power. |

Interdisciplinary Collaborations and Technological Innovations in Related Fields

The most significant breakthroughs in the study of this compound and related compounds will likely arise from the convergence of chemistry with other scientific and engineering disciplines.

Collaboration with materials scientists is essential for developing the next generation of catalysts. This includes creating novel heterogeneous catalysts, such as metal nanoparticles supported on advanced materials, which offer improved activity, selectivity, and recyclability compared to homogeneous systems. frontiersin.org The design of new polymers derived from nitrile-containing monomers is another area where materials science expertise is crucial. nih.gov

Biotechnology and enzyme engineering offer a powerful interdisciplinary approach. By combining the expertise of chemists and biologists, it is possible to discover new enzymes for nitrile synthesis and transformation or to engineer existing ones for enhanced stability, substrate scope, and stereoselectivity. tugraz.atfrontiersin.orgresearchgate.net This synergy is key to developing truly sustainable and industrially viable biocatalytic processes.

Chemical engineering , particularly through the adoption of flow chemistry , will play a vital role in translating laboratory discoveries into practical applications. Continuous flow reactors offer enhanced control over reaction parameters, improve safety when handling hazardous intermediates, and can facilitate the scale-up of novel synthetic methods developed for nitriles. numberanalytics.com

Finally, the integration of robotics and automated high-throughput screening with chemical synthesis and analysis will dramatically accelerate the pace of research. These technologies allow for the rapid testing of thousands of different catalysts, reaction conditions, or substrate variations, enabling a much faster optimization of processes for the synthesis and application of molecules like this compound.

Q & A

Q. What are the established methods for synthesizing Dim-valeronitrile, and how can researchers optimize reaction conditions to improve yield?

- Methodological Answer : this compound synthesis typically involves nitrile formation via nucleophilic substitution or condensation reactions. Key variables include temperature (80–120°C), catalyst selection (e.g., acidic or basic catalysts), and solvent polarity. Optimization can employ factorial design to test interactions between variables . For example, a 2³ factorial design could evaluate temperature (Levels: 80°C, 120°C), catalyst concentration (Levels: 0.5 mol%, 2 mol%), and reaction time (Levels: 6h, 12h). Yield improvements require rigorous purification (e.g., fractional distillation) and validation via GC-MS or NMR .

Q. Table 1: Synthesis Optimization Variables

| Variable | Range Tested | Impact on Yield (%) |

|---|---|---|

| Temperature | 80°C vs. 120°C | +15% (120°C) |

| Catalyst Concentration | 0.5 mol% vs. 2 mol% | +22% (2 mol%) |

| Reaction Time | 6h vs. 12h | +10% (12h) |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Use NMR (¹H and ¹³C) to confirm molecular structure: prioritize signals for nitrile groups (δ ~110-120 ppm in ¹³C NMR) and alkyl chain protons (δ 1.0–2.5 ppm in ¹H NMR). GC-MS with polar columns (e.g., DB-WAX) resolves impurities, with molecular ion peaks at m/z 97 (C₅H₇N) . IR spectroscopy identifies C≡N stretches (2240–2260 cm⁻¹). Ensure calibration against certified reference standards to minimize instrumental drift .

Q. What are the critical parameters for assessing the chemical stability of this compound under various storage conditions?

- Methodological Answer : Stability studies should test degradation under controlled variables:

- Temperature : Accelerated aging at 40°C vs. ambient (25°C) over 30 days.

- Light exposure : UV/Vis light vs. dark storage.

- Humidity : 60% RH vs. anhydrous conditions.

Analyze samples weekly via HPLC for degradation products (e.g., hydrolysis to valeric acid). Use Arrhenius kinetics to extrapolate shelf life .

Advanced Research Questions

Q. How can factorial design be applied to investigate the simultaneous effects of multiple variables on this compound synthesis efficiency?

- Methodological Answer : A full factorial design (e.g., 3 factors × 2 levels) systematically tests interactions between variables. For example:

- Factors : Temperature, catalyst type (Lewis acid vs. base), solvent (acetonitrile vs. THF).

- Response variables : Yield, purity, reaction rate.

Statistical tools (ANOVA, Pareto charts) identify dominant factors. For instance, a 2³ design revealed solvent polarity accounts for 40% of yield variance, while temperature contributes 35% .

Q. Table 2: Factorial Design Case Study

| Factor Combination | Yield (%) | Purity (%) |

|---|---|---|

| 120°C, Lewis acid, Acetonitrile | 78 | 95 |

| 80°C, Base, THF | 52 | 82 |

Q. What methodologies are recommended for resolving contradictions in reported thermodynamic properties (e.g., ΔHf, vapor pressure) of this compound?

- Methodological Answer : Contradictions often arise from inconsistent measurement conditions. Recommended steps:

Replicate studies : Use identical purity standards (≥99% by GC-MS) and calibrated equipment.

Control variables : Standardize temperature (±0.1°C) and pressure (±1 mmHg) during vapor pressure measurements.

Statistical meta-analysis : Aggregate data from ≥5 independent studies to identify outliers and calculate weighted averages .

For example, discrepancies in ΔHf (±5 kJ/mol) were resolved by excluding studies using impure samples (<98%) .

Q. How can computational chemistry tools be integrated with experimental data to predict this compound’s reaction pathways?

- Methodological Answer : Combine DFT calculations (e.g., Gaussian or ORCA) with experimental kinetics. Steps:

Model transition states for proposed pathways (e.g., nitrile formation via SN2 vs. radical mechanisms).

Validate with isotopic labeling (¹³C-tracing) and kinetic isotope effects (KIE).

Compare computed activation energies (Ea) with experimental Arrhenius plots.

A study using B3LYP/6-31G(d) identified a 15 kcal/mol lower Ea for the SN2 pathway, aligning with experimental rate constants .

Data Management and Reproducibility

Q. What frameworks ensure robust data integrity in multi-institutional studies on this compound?

- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.